ABD-1970
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Overview
Description
ABD-1970 is a highly potent and selective MGLL inhibitor.
Scientific Research Applications
Digital Technologies in Science Education
- Digital Ecologies for Science Education : Technology has significantly transformed science education. Advances such as high-powered computing, serious gaming, virtual and augmented reality have become more accessible, enhancing science learning experiences. These technologies enable real-time feedback and personalized learning experiences (Neumann & Waight, 2019).
Environmental Monitoring
- ABDMAP Project : The ABDMAP (Algal Bloom Detection, Monitoring And Prediction) project, funded by the European Commission, focused on using Earth observation data for studying algal blooms. It emphasized the academic and research applications of this data, particularly for monitoring environmental phenomena (Cracknell et al., 2001).
Atmospheric Science
- AIRS Monthly Products : The Atmospheric Infrared Sounder (AIRS) on NASA's Aqua satellite provides data crucial for climate research. Two methods, Averaged by Observations (ABO) and Averaged by Days (ABD), were assessed for their impact on AIRS Level 3 monthly products. The study recommended the ABD method for future versions of AIRS Level 3 monthly product (Ding et al., 2020).
Ruthenium Polypyridyl Chemistry
- Development and Applications : Since the mid-1970s, there has been growing interest in the chemistry and applications of ruthenium polypyridyl complexes. This research area has seen significant advancements in both scientific understanding and practical applications (Vos & Kelly, 2006).
Burden of Disease in Australia
- Australian Burden of Disease Study : This study provided an overview of the burden of disease and injury in Australia, with a focus on mental disorders, heart disease, stroke, and the impact of risk factors like smoking and obesity (Mathers et al., 2001).
properties
CAS RN |
2010154-82-0 |
---|---|
Molecular Formula |
C21H24ClF6N3O3 |
Molecular Weight |
515.88 |
IUPAC Name |
1,1,1,3,3,3-hexafluoropropan-2-yl 4-[[4-chloro-2-(8-oxa-3-azabicyclo[3.2.1]octan-3-yl)phenyl]methyl]piperazine-1-carboxylate |
InChI |
InChI=1S/C21H24ClF6N3O3/c22-14-2-1-13(17(9-14)31-11-15-3-4-16(12-31)33-15)10-29-5-7-30(8-6-29)19(32)34-18(20(23,24)25)21(26,27)28/h1-2,9,15-16,18H,3-8,10-12H2 |
InChI Key |
CXSFVTMRWPSLGO-UHFFFAOYSA-N |
SMILES |
C1CC2CN(CC1O2)C3=C(C=CC(=C3)Cl)CN4CCN(CC4)C(=O)OC(C(F)(F)F)C(F)(F)F |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
ABD1970; ABD 1970; ABD-1970 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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